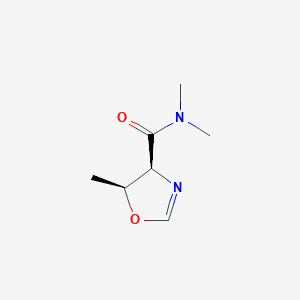
Formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and t
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and t is a complex chemical compound formed through the reaction of formaldehyde with several aromatic amines and phenols. This compound is known for its diverse applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and t typically involves the reaction of formaldehyde with 1,3-benzenedimethanamine, p-tert-butylphenol, and nonylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous processing techniques to maximize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify its structure, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and t has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in various biological assays and experiments due to its reactivity and ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Compared to other similar compounds, formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and t stands out due to its unique combination of reactivity and stability. Similar compounds include:
- Formaldehyde, reaction products with 1,3-benzenedimethanamine and p-tert-butylphenol
- Formaldehyde, reaction products with 1,3-benzenedimethanamine and nonylphenol These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Properties
CAS No. |
116912-33-5 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
0 |
Synonyms |
Formaldehyde, reaction products with 1,3-benzenedimethanamine, p-tert-butylphenol, nonylphenol and trimethyl-1,6-hexanediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,8R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol](/img/structure/B1168555.png)
